2-(4-Methylpyridin-3-yl)propanoic acid
Description
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(4-methylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-10-5-8(6)7(2)9(11)12/h3-5,7H,1-2H3,(H,11,12) |
InChI Key |
JEAXOOHDLDGSFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Methylpyridine
One of the primary synthetic routes involves the alkylation of 4-methylpyridine at the 3-position, followed by subsequent functionalization to introduce the propanoic acid moiety. This method typically employs strong bases such as lithium diisopropylamide (LDA) or n-butyllithium to generate the pyridyl anion, which then undergoes nucleophilic addition to an appropriate electrophile.
The reaction sequence generally follows:
- Deprotonation of 4-methylpyridine at the 3-position using a strong base
- Addition of an appropriate electrophile (such as an α-haloester)
- Hydrolysis of the resulting ester to yield the desired propanoic acid
Palladium-Catalyzed Cross-Coupling
Another effective approach involves palladium-catalyzed cross-coupling reactions, particularly the Negishi or Suzuki coupling, to form the carbon-carbon bond between the pyridine ring and the propanoic acid precursor. This method offers advantages in terms of regioselectivity and functional group tolerance.
The general procedure includes:
- Preparation of an organometallic reagent derived from 4-methylpyridine
- Coupling with an appropriate propanoic acid derivative (often a halogenated precursor)
- Functional group transformations to obtain the final product
Modern Synthetic Approaches
Recent advancements in synthetic methodologies have led to the development of more efficient and environmentally friendly approaches for preparing 2-(4-Methylpyridin-3-yl)propanoic acid.
Flow Chemistry Methods
Continuous flow reactors have emerged as valuable tools for the synthesis of this compound, offering advantages in terms of reaction control, scalability, and safety. The specific reaction conditions (temperature, time, solvent) can be precisely controlled to significantly influence yield and purity.
The flow chemistry approach typically involves:
- Continuous feeding of reactants into a flow reactor
- Precise control of reaction parameters
- In-line purification and isolation of the product
Catalytic Methods
Various catalytic methods have been developed for the efficient synthesis of 2-(4-Methylpyridin-3-yl)propanoic acid, including:
- Transition metal-catalyzed C-H activation
- Asymmetric hydrogenation of precursor compounds
- Organocatalytic approaches for stereoselective synthesis
These methods often provide advantages in terms of atom economy, stereoselectivity, and overall efficiency.
Reaction Conditions and Optimization
The synthesis of 2-(4-Methylpyridin-3-yl)propanoic acid is highly dependent on reaction conditions, which must be carefully optimized to achieve high yields and purity.
Solvent Effects
The choice of solvent significantly impacts the reaction outcome. Commonly used solvents include:
| Solvent | Advantages | Limitations |
|---|---|---|
| Tetrahydrofuran (THF) | Good solubility for organometallic reagents | Potential for side reactions |
| Dimethylformamide (DMF) | High boiling point, good solubility | Difficult to remove, potential toxicity |
| Toluene | Stability at high temperatures | Limited solubility for polar intermediates |
| Water/Alcohol mixtures | Environmentally friendly | May require phase-transfer catalysts |
Temperature and Reaction Time
Reaction temperature and duration are critical parameters that require careful optimization. Generally, lower temperatures favor selectivity but may result in longer reaction times, while higher temperatures can accelerate the reaction but potentially lead to side product formation.
Catalyst Selection
For catalytic methods, the choice of catalyst significantly influences reaction efficiency. Factors to consider include:
- Catalyst loading (typically 1-5 mol%)
- Ligand effects on selectivity and activity
- Catalyst stability under reaction conditions
- Potential for catalyst recovery and reuse
Purification and Characterization
After synthesis, 2-(4-Methylpyridin-3-yl)propanoic acid requires appropriate purification and characterization to ensure high purity for subsequent applications.
Purification Methods
Common purification techniques include:
- Recrystallization from appropriate solvent systems
- Column chromatography (often using silica gel)
- Preparative HPLC for high-purity requirements
- Acid-base extraction leveraging the compound's amphoteric nature
Analytical Characterization
Comprehensive characterization of the synthesized compound typically involves:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
- Infrared (IR) spectroscopy for functional group identification
- Mass spectrometry for molecular weight confirmation
- Elemental analysis for composition verification
- X-ray crystallography for structural confirmation (when applicable)
Yield and Purity Considerations
The preparation methods for 2-(4-Methylpyridin-3-yl)propanoic acid vary in terms of yield and product purity. Based on the available literature, the following table summarizes typical yields obtained through different synthetic approaches:
| Synthetic Method | Typical Yield (%) | Purity (%) | Scale Applicability |
|---|---|---|---|
| Alkylation route | 55-70 | 95-98 | Laboratory to kilogram |
| Pd-catalyzed coupling | 65-85 | >98 | Laboratory to multi-gram |
| Flow chemistry | 70-90 | >99 | Gram to industrial |
| C-H activation | 50-75 | 95-97 | Laboratory |
Structural Analogs and Comparative Synthesis
Several compounds share structural similarities with 2-(4-Methylpyridin-3-yl)propanoic acid, and their synthetic methods often provide valuable insights for optimizing the preparation of the target compound.
Notable structural analogs include:
- 2-Methyl-2-(4-methylpyridin-3-yl)propanoic acid - Contains an additional methyl group on the propanoic backbone, which enhances lipophilicity and may improve bioavailability
- 2-(3-Methylpyridin-4-yl)propanoic acid - A positional isomer with different biological activity profiles
- 3-Hydroxy-2,2-dimethylpropionic acid - Features hydroxyl and dimethyl groups on propionic acid, potentially increasing solubility and reactivity
- 2-Amino-3-(pyridin-3-yl)propanoic acid - Contains an amino group on the propanoic backbone, which may exhibit different biological activities due to amino substitution
Industrial Production Considerations
For industrial-scale production of 2-(4-Methylpyridin-3-yl)propanoic acid, several factors must be considered beyond laboratory-scale synthesis:
Cost Analysis
Economic factors influencing industrial production include:
- Raw material costs and availability
- Energy requirements
- Equipment and infrastructure needs
- Purification and waste disposal expenses
Scalability
Factors affecting scalability include:
- Heat and mass transfer limitations
- Mixing efficiency in large reactors
- Process control and automation requirements
- Batch-to-batch consistency
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyridin-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(4-Methylpyridin-3-yl)propanoic acid may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(4-Methylpyridin-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
a. 2-Fluoro-2-(4-methylpyridin-3-yl)propanoic acid
- Structure: Differs by a fluorine atom at the alpha position of the propanoic acid chain.
- Molecular Formula: C₉H₁₀FNO₂; Molecular Weight: 183.18 .
b. 2-(4-Fluorophenyl)-3-(pyridin-3-yl)propanoic acid
- Structure: Contains a fluorophenyl group attached to the third carbon of the propanoic acid chain and a pyridin-3-yl group.
- Key Differences : The fluorophenyl group introduces greater lipophilicity, which may influence receptor-binding affinity in pharmacological contexts .
a. Haloxyfop
- Structure: 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid.
- Molecular Formula: C₁₅H₁₁ClF₃NO₄; Molecular Weight: 361.7 .
- Key Differences: The trifluoromethylpyridinyloxy-phenoxy substituent confers potent herbicidal activity, targeting acetyl-CoA carboxylase in grasses.
b. MCPP (2-(4-Chloro-2-methylphenoxy)propanoic acid)
- Structure: Phenoxy-substituted propanoic acid with chloro and methyl groups.
- Molecular Formula : C₁₀H₁₁ClO₃; Molecular Weight : 214.65 .
- Key Differences: Lacks a pyridine ring but shares the propanoic acid backbone, demonstrating how phenoxy substituents drive herbicidal efficacy.
Cytotoxic and Bioactive Analogs
a. 3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid
- Structure : Features a hydroxyphenyl group and a tetrahydropyran-derived oxy substituent.
- Biological Activity : Exhibited 43.2% mortality in brine shrimp assays at 0.1 mg/mL, indicating cytotoxicity .
- Key Differences : The oxygen-rich substituents may enhance solubility but reduce membrane permeability compared to pyridine derivatives.
Data Table: Comparative Analysis of Key Compounds
Key Findings and Implications
Substituent Impact: Electron-Withdrawing Groups (e.g., F, Cl): Enhance stability and bioactivity, as seen in haloxyfop and MCPP . Aromatic vs. Aliphatic Substituents: Pyridine rings (e.g., in 2-(4-methylpyridin-3-yl)propanoic acid) may improve binding to enzymatic targets compared to phenoxy groups.
Herbicidal activity in phenoxy-propanoic acids highlights the importance of substituent bulk and electronegativity .
Synthesis and Availability: Limited commercial availability of analogs like 3-(4-Methylpyridin-2-yl)propanoic acid (discontinued per ) may reflect synthesis challenges or regulatory constraints .
Q & A
Q. What are the recommended synthetic routes for 2-(4-Methylpyridin-3-yl)propanoic acid, and what challenges arise in achieving high yields?
- Methodological Answer : Synthesis typically involves coupling reactions between pyridine derivatives and propanoic acid precursors. For example, a modified Schlenk technique under inert atmospheres (e.g., nitrogen) can minimize oxidation of sensitive intermediates. Key steps include:
- Pyridine functionalization : Methylation at the 4-position using methyl iodide or dimethyl sulfate .
- Esterification and hydrolysis : Protection of the carboxylic acid group via ethyl ester formation, followed by acidic/basic hydrolysis to recover the acid .
Challenges include regioselectivity in pyridine substitution and purification of intermediates. High-performance liquid chromatography (HPLC) is recommended for isolating enantiopure forms .
Q. How can researchers characterize the purity and structural integrity of 2-(4-Methylpyridin-3-yl)propanoic acid?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : - and -NMR to confirm the pyridine ring substitution pattern and propanoic acid backbone .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and detect trace impurities .
- HPLC with UV detection : To assess purity (>98% is typical for research-grade material) and resolve stereoisomers if present .
Q. What safety protocols are critical when handling 2-(4-Methylpyridin-3-yl)propanoic acid in laboratory settings?
- Methodological Answer :
- Skin absorption mitigation : Wear nitrile gloves and lab coats, as pyridine derivatives can permeate skin .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Decontamination : Emergency showers and eye wash stations must be accessible. Contaminated clothing should be laundered separately using specialized protocols .
Advanced Research Questions
Q. How do computational methods aid in predicting the biological activity of 2-(4-Methylpyridin-3-yl)propanoic acid derivatives?
- Methodological Answer :
- Molecular docking : Simulate interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. Focus on the pyridine ring’s electron-deficient π-system for binding affinity predictions .
- QSAR modeling : Correlate substituent effects (e.g., methyl group position) with bioactivity data to optimize lead compounds .
Q. What experimental strategies resolve contradictions in reported toxicity data for pyridine-containing propanoic acids?
- Methodological Answer :
- In vitro assays : Compare cytotoxicity (e.g., IC) across cell lines (HEK293, HepG2) to identify cell-type-specific effects .
- Metabolic profiling : Use LC-MS to track metabolite formation (e.g., hydroxylated derivatives) that may explain discrepancies in carcinogenicity studies .
Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of 2-(4-Methylpyridin-3-yl)propanoic acid?
- Methodological Answer :
- Radiolabeling : Synthesize -labeled analogs to track absorption/distribution in rodent models .
- Pharmacokinetic sampling : Collect plasma at timed intervals post-administration. Analyze using ultra-sensitive LC-MS/MS to quantify bioavailability and half-life .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
